molecular formula C19H17ClO4S B3409677 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate CAS No. 893668-97-8

4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate

Cat. No.: B3409677
CAS No.: 893668-97-8
M. Wt: 376.9
InChI Key: BUTDHUKQWFGXOB-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties. This compound is characterized by its complex structure, which includes a chloro-substituted methylphenyl group and an ethoxynaphthalene sulfonate moiety. Its distinct chemical structure makes it a valuable subject for scientific studies and industrial applications.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-ethoxynaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4S/c1-3-23-18-10-11-19(16-7-5-4-6-15(16)18)25(21,22)24-14-8-9-17(20)13(2)12-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTDHUKQWFGXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents and solvents used in the industrial production include acetonitrile, ammonium chloride, and oxone.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield the corresponding alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular targets may include enzymes involved in metabolic pathways, signaling proteins, and receptors.

Comparison with Similar Compounds

4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate can be compared with other similar compounds, such as:

    4-Chloro-3-methylphenol: A simpler compound with similar functional groups but lacking the naphthalene sulfonate moiety.

    4-Ethoxynaphthalene-1-sulfonate: Another related compound that lacks the chloro-substituted methylphenyl group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate
Reactant of Route 2
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4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate

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